molecular formula C20H14N4O2 B055745 Topsentin CAS No. 112515-43-2

Topsentin

Cat. No. B055745
M. Wt: 342.3 g/mol
InChI Key: TVPNFKRGOFJQOO-UHFFFAOYSA-N
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Description

Topsentin is a bis(indolyl)imidazole alkaloid isolated from the marine sponge Spongosorites genitrix . It has been reported to exhibit anti-tumor and anti-microbial activities . The molecular formula of Topsentin is C20H14N4O2 .


Synthesis Analysis

A concise synthesis of topsentin A and nortopsentins B and D is described from oxotryptamine 5 via reduction of acyl cyanide 4 . Regiospecific bromination of 3-cyanoindole afforded 6-bromo-3-cyanoindole (10) as the major product .


Molecular Structure Analysis

The molecular structure of Topsentin includes two indole rings connected through an imidazole ring . The IUPAC name of Topsentin is (6-hydroxy-1H-indol-3-yl)- [5- (1H-indol-3-yl)-1H-imidazol-2-yl]methanone .


Chemical Reactions Analysis

The total synthesis of Topsentin C, a secondary metabolite from Hexadella sp., has been reported . The initially proposed structure for Topsentin C has been revised .


Physical And Chemical Properties Analysis

Topsentin has a molecular weight of 342.3 g/mol . It has 4 hydrogen bond donors and 6 hydrogen bond acceptors .

Scientific Research Applications

  • Topsentin has demonstrated antitumor activity, specifically inhibiting the proliferation of human and murine tumor cells. It shows activity against in vivo P388 leukemia and B16 melanoma tumors. Topsentin interacts with DNA, particularly binding in the minor groove, affecting DNA and RNA synthesis in tumor cells (Burres et al., 1991).

  • Topsentin alkaloids and their derivatives have been found to exhibit significant antiviral activities, particularly against tobacco mosaic virus (TMV), and broad-spectrum fungicidal activities. This positions them as potential lead compounds for anti-TMV research and as novel agrochemicals (Ji et al., 2016).

  • Certain bis(indole) alkaloids of the topsentin class, isolated from marine sponges, have shown moderate cytotoxicity against human leukemia cell lines, suggesting potential for cancer treatment (Shin et al., 1999).

  • Topsentin has photoprotective effects, particularly in UVB-irradiated human keratinocyte cells. It suppresses COX-2 expression and inhibits miR-4485, suggesting potential application in cosmetic formulations for skin inflammatory-mediated disorders (Hwang et al., 2020).

  • Topsentin analogs have shown promise as antiproliferative agents against pancreatic cancer cells, targeting GSK3β kinase. These compounds have been found to reduce cell migration and enhance apoptosis, suggesting their potential in cancer therapy (Carbone et al., 2020).

  • Topsentin compounds have exhibited antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and pathogenic fungi, indicating potential use in treating infections resistant to conventional antibiotics (Oh et al., 2006).

Future Directions

Topsentin has been reported to exhibit photoprotective effects on UVB irradiated human epidermal keratinocyte HaCaT cells . These findings suggest that Topsentin may serve as a potential candidate for cosmetic formulations with skin inflammatory-mediated disorder . Furthermore, Topsentin alkaloids and their derivatives were designed, synthesized, and characterized on the basis of NMR and mass spectroscopy . The antiviral activities against tobacco mosaic virus (TMV) and anti-phytopathogenic fungus activities of these alkaloids were evaluated for the first time . These studies provide support for the application of Topsentin alkaloids as novel agrochemicals .

properties

IUPAC Name

(6-hydroxy-1H-indol-3-yl)-[5-(1H-indol-3-yl)-1H-imidazol-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O2/c25-11-5-6-13-15(9-22-17(13)7-11)19(26)20-23-10-18(24-20)14-8-21-16-4-2-1-3-12(14)16/h1-10,21-22,25H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPNFKRGOFJQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=CN=C(N3)C(=O)C4=CNC5=C4C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30150087
Record name Topsentin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30150087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Topsentin

CAS RN

112515-43-2
Record name Topsentin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112515-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Topsentin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112515432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Topsentin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30150087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
771
Citations
D Carbone, B Parrino, S Cascioferro… - …, 2021 - Wiley Online Library
A new series of topsentin analogs, in which the central imidazole ring of the natural lead was replaced by a 1,2,4‐oxadiazole moiety, was efficiently synthesized. All derivatives were pre…
F Naaz, F Ahmad, BA Lone, YR Pokharel, NK Fuloria… - Bioorganic …, 2020 - Elsevier
A set of two series of 1,3,4-oxadiazole (11a-n) and 1,2,4-Triazole (12a, c, e, g, h, jn) based topsentin analogues were prepared by replacing imizadole moiety of topsentin through a …
Number of citations: 45 www.sciencedirect.com
X Guinchard, Y Vallée, JN Denis - The Journal of Organic …, 2007 - ACS Publications
… the total syntheses of topsentin D 2a and spongotine B 2b in 65% and 41% overall yield in three steps, respectively, and of isobromodeoxytopsentin 1d, topsentin A 1a, and O-…
Number of citations: 72 pubs.acs.org
S Tsujii, KL Rinehart, SP Gunasekera… - The Journal of …, 1988 - ACS Publications
Isolation and structure elucidation of topsentin (1) and bromotopsentin (2) are described. These novel indole alkaloids have been shown to have antitumor and antiviral activities. Their …
Number of citations: 197 pubs.acs.org
X Ji, Z Wang, J Dong, Y Liu, A Lu… - Journal of agricultural …, 2016 - ACS Publications
… Current studies provide support for the application of topsentin alkaloids as novel … In this work, topsentin alkaloids and their derivatives were prepared and systematically evaluated for …
Number of citations: 41 pubs.acs.org
A Casapullo, G Bifulco, I Bruno… - Journal of natural …, 2000 - ACS Publications
Chemical investigation of the Et 2 O extract of the marine sponge Rhaphisia lacazei resulted in the isolation of 13 pure bisindole alkaloids (1−13). Compounds (1−6) belong to the class …
Number of citations: 260 pubs.acs.org
NS Burres, DA Barber, SP Gunasekera, LL Shen… - Biochemical …, 1991 - Elsevier
Topsentin, a bis(indolyl)imidazole marine natural product, inhibited the proliferation of cultured human and murine tumor cells at micromolar concentrations (ic 50 values ranged from 4 …
Number of citations: 50 www.sciencedirect.com
B Parrino, D Carbone, S Cascioferro… - European journal of …, 2021 - Elsevier
… the interesting SrtA inhibitory activity of natural compounds belonging to topsentin class, we focused our studies on the synthesis of a new series of 1,2,4-oxadiazole topsentin analogs. …
Number of citations: 45 www.sciencedirect.com
B Bao, Q Sun, X Yao, J Hong, CO Lee… - Journal of natural …, 2007 - ACS Publications
Seven new (1 and 3−8) and seven known (2 and 9−14) bisindole alkaloids of the topsentin and hamacanthin classes were isolated from the MeOH extract of a marine sponge …
Number of citations: 109 pubs.acs.org
J Shin, Y Seo, KW Cho, JR Rho… - Journal of natural …, 1999 - ACS Publications
Four bis(indole) alkaloids of the topsentin class, including two new brominated compounds (1 and 2), have been isolated from the sponge Spongosorites genitrix collected from Jaeju …
Number of citations: 117 pubs.acs.org

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